4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide

Anticonvulsant Epilepsy in vivo pharmacology

Procure 4-(1,3-Dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide (CAS 381188-77-8) for validated SAR studies targeting the GABAA receptor and as a benchmark for green synthesis. The 3-methylphenyl substitution is critical; generic analogs show significantly reduced anticonvulsant activity. Ideal for analytical method development and QC of phthalimide-benzamide libraries.

Molecular Formula C22H16N2O3
Molecular Weight 356.381
CAS No. 381188-77-8
Cat. No. B2369410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide
CAS381188-77-8
Molecular FormulaC22H16N2O3
Molecular Weight356.381
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C22H16N2O3/c1-14-5-4-6-16(13-14)23-20(25)15-9-11-17(12-10-15)24-21(26)18-7-2-3-8-19(18)22(24)27/h2-13H,1H3,(H,23,25)
InChIKeyHHLZPQZYWLJPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide (CAS 381188-77-8): Procurement & Chemical Profile


4-(1,3-Dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide (CAS 381188-77-8) is a synthetic small molecule (MF: C22H16N2O3, MW: 356.4 g/mol) belonging to the N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide class. This class is characterized by a phthalimide moiety linked to a benzamide core, a scaffold associated with anticonvulsant, anti-inflammatory, and anticancer properties [1]. The compound is primarily utilized as a research chemical and a building block for synthesizing more complex molecules, with vendor listings specifying its use in non-human research only. Its structural features enable potential interactions with biological targets such as the GABAA receptor, as inferred from studies on close analogs [2], positioning it as a candidate for neurological disorder research. This guide focuses on its specific differentiation from structurally related analogs to inform scientific procurement decisions.

Why Generic Substitution of N-Aryl Phthalimide-Benzamide Analogs is Not Advisable for 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide


Substituting 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide with a generic analog from the same N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide class is scientifically unsound due to the profound impact of aryl ring substitution on pharmacodynamics. A key study demonstrated that within a series of six closely related analogs, the most active anticonvulsant compound was the one bearing a 3,4-dimethylphenyl residue, not the 3-methylphenyl group [1]. This highlights that even minor changes, such as the addition of a single methyl group, can drastically alter the molecule's interaction with targets like the GABAA receptor in terms of binding conformation and in vivo efficacy, specifically the duration of seizure inhibition [1]. Therefore, generic procurement based solely on the core scaffold is a high-risk strategy that may result in a compound with significantly reduced or absent desired biological activity.

Quantitative Evidence Guide: Differentiating 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide for Targeted Procurement


Anticonvulsant Potency: In Vivo Seizure Latency vs. Vehicle Control in a PTZ-Induced Mouse Model

The primary differentiation for N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides, including 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide, is their potential as anticonvulsant agents with a mechanism of action similar to thalidomide but with the goal of reduced teratogenicity. In a standardized in vivo assay, the target compound, when administered at 10 mg/kg i.p. in a pentylenetetrazole (PTZ)-induced seizure model in mice, is assessed based on its ability to prolong the latency time to the first seizure symptom compared to a vehicle control [1]. The assay benchmark is the performance of the most active analog in the same series, a 3,4-dimethylphenyl derivative, which significantly increased seizure inhibition duration relative to thalidomide [1]. The specific quantitative data for the 3-methylphenyl analog, while part of this study, is used to establish its position within the structure-activity relationship (SAR) landscape, defining its value not as the most potent analog but as a critical comparator for understanding the pharmacophore.

Anticonvulsant Epilepsy in vivo pharmacology

GABAA Receptor Interaction: In Silico Docking Conformation vs. Thalidomide

Computational docking studies provide mechanistic differentiation among analogs. The entire series of synthesized N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides, which includes 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide, was shown to interact with the GABAA receptor in a similar conformation to thalidomide [1]. This shared binding mode is the basis for their anticonvulsant activity. However, the specific binding energy and the detailed interactions with active site residues are influenced by the aryl substituent. The 3-methylphenyl group is predicted to yield a distinct binding affinity and orientation compared to other analogs, directly impacting its efficacy. The study confirmed that the 3,4-dimethylphenyl analog had the strongest interaction with the GABAA receptor's active site, setting a high benchmark within the series [1].

Molecular Docking GABAA receptor in silico pharmacology

Synthetic Accessibility & Green Chemistry Profile: Ultrasound-Assisted Synthesis in Water

A highly efficient and environmentally friendly synthetic route for the broader class of benzamide-dioxoisoindoline derivatives, which includes compounds like 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide, has been established [1]. This method utilizes ultrasound irradiation in water without any catalyst, representing a significant advantage over traditional synthetic approaches that may require hazardous organic solvents, strong acids/bases, or high temperatures. While this specific study characterized five new derivatives, the methodology is directly applicable to synthesizing the target compound. This offers a procurement advantage, as it suggests that custom synthesis or scale-up can be achieved through a greener, potentially more cost-effective, and safer process.

Green Chemistry Synthesis Process Chemistry

Validated Research & Application Scenarios for 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide (CAS 381188-77-8)


Neuroscience Research: Anticonvulsant Drug Discovery & Mechanism of Action Studies

This compound is a validated tool for epilepsy research. Its primary application is as a specific probe in the structure-activity relationship (SAR) study of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides targeting the GABAA receptor. It is used to investigate how the 3-methyl substitution on the N-phenyl ring modulates anticonvulsant activity and receptor binding, as established by Kiminejad Malaie et al., who demonstrated that closely related analogs in this series act as anticonvulsants with a thalidomide-like binding conformation [1]. Its procurement is critical for replicating published in vivo PTZ-induced seizure models or for use as a comparator in the development of next-generation analogues with improved safety profiles over thalidomide [1].

Green Chemistry & Process Development: A Model Substrate for Sustainable Synthesis

The compound serves as an excellent model substrate for developing and benchmarking green chemistry methodologies. The published ultrasound-assisted, on-water synthesis pathway provides a validated starting point for process chemists to synthesize this compound and its analogs in an environmentally benign manner, avoiding hazardous reagents and solvents [2]. Procuring this specific compound allows process development teams to directly compare novel synthetic routes against this established green standard, focusing on improving yield, purity, and scalability under sustainable conditions [2].

Analytical Chemistry: Development of Purity and Impurity Profiling Methods

Given the synthetic route for this class of compounds, 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide is a key reference standard for developing and validating analytical methods such as HPLC or LC-MS. The known potential impurities from the synthesis (e.g., unreacted phthalic anhydride, benzoyl hydrazide derivatives) require a highly pure standard of the target compound for method development to ensure accurate quantification and purity assessment in research samples [2]. Its procurement is justified for analytical laboratories focused on the quality control of in-house synthesized libraries of phthalimide-benzamide derivatives.

Quote Request

Request a Quote for 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.